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molecular formula C9H10O2 B2483990 5-Ethenyl-2-methoxyphenol CAS No. 621-58-9

5-Ethenyl-2-methoxyphenol

Cat. No. B2483990
M. Wt: 150.177
InChI Key: FXEIWOUGVRUQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06989467B2

Procedure details

A mixture of vanillin (2.50 g, 0.0164 mol), malonic acid (3.41 g, 0.0328 mol), piperidine (3–5 ml) and acetic acid (10–20 mL) were taken in a 100 ml Erlenmeyer flask fitted with a loose funnel at the top. The flask was shaken well and placed inside the microwave oven and irradiated for 1–7 minutes in parts. The cooled mixture was poured into ice-cold water and extracted with ethyl acetate. The organic layer was washed with dil HCl., saturated sodium chloride and then organic layer dried over sodium sulphate. The solvent was evaporated under reduced pressure to obtain liquid which was purified on silica gel column chromatography using mixture of hexane and ethyl acetate (9:1 to 6:4), provided sweet and pleasant smelling liquid in 51% yield; 1H NMR (CDCl3) δ 6.96 (3H, m, 3,5,6-Ar), 6.70 (1H, dd, J=7.8 Hz, CH═CH2), 5.93 (1H, s, OH), 5.66 (1H, d, J=17.6, cis-CH═CH2), 5.19 (1H, d, J=10.9 Hz, trans-CH═CH2), 3.90 (3H, s, OMe); 13C NMR (CDCl3) δ 147.1 (C-1), 146.07 (C-2), 137.1 (CH═CH2), 130.7 (C-4), 120.4 (C-6), 114.9 (C-5), 111.8 (CH═CH2), 108.5 (C-3), 56.2 (OCH3).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
O=C[C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[C:12](O)(=O)[CH2:13]C(O)=O.N1CCCCC1>C(O)(=O)C>[CH:12]([C:11]1[CH:10]=[C:8]([OH:9])[C:5]([O:6][CH3:7])=[CH:4][CH:3]=1)=[CH2:13]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
3.41 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The flask was shaken well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a loose funnel at the top
CUSTOM
Type
CUSTOM
Details
irradiated for 1–7 minutes in parts
ADDITION
Type
ADDITION
Details
The cooled mixture was poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with dil HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
, saturated sodium chloride and then organic layer dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain liquid which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column chromatography
ADDITION
Type
ADDITION
Details
mixture of hexane and ethyl acetate (9:1 to 6:4)
CUSTOM
Type
CUSTOM
Details
provided sweet

Outcomes

Product
Name
Type
Smiles
C(=C)C=1C=C(C(=CC1)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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